3,5-Diamino-4-methyl-2-nitrobenzoic acid

Physicochemical Properties Lipophilicity LogP

3,5-Diamino-4-methyl-2-nitrobenzoic acid (CAS 54002-36-7) is a tri-substituted benzoic acid derivative bearing two amino groups at positions 3 and 5, a methyl group at position 4, and a nitro group at position 2. This specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, carboxylic acid) functionalities defines its core chemical properties, including its molecular formula C8H9N3O4, a molecular weight of 211.17 g·mol−1, a calculated LogP of ~2.45, and a polar surface area (PSA) of 135.16 Ų.

Molecular Formula C8H9N3O4
Molecular Weight 211.17 g/mol
CAS No. 54002-36-7
Cat. No. B1629803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diamino-4-methyl-2-nitrobenzoic acid
CAS54002-36-7
Molecular FormulaC8H9N3O4
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1N)[N+](=O)[O-])C(=O)O)N
InChIInChI=1S/C8H9N3O4/c1-3-5(9)2-4(8(12)13)7(6(3)10)11(14)15/h2H,9-10H2,1H3,(H,12,13)
InChIKeyQYUHICZFIDZFOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 3,5-Diamino-4-methyl-2-nitrobenzoic Acid (CAS 54002-36-7) as a Specialized Nitrobenzoic Acid Scaffold


3,5-Diamino-4-methyl-2-nitrobenzoic acid (CAS 54002-36-7) is a tri-substituted benzoic acid derivative bearing two amino groups at positions 3 and 5, a methyl group at position 4, and a nitro group at position 2 . This specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, carboxylic acid) functionalities defines its core chemical properties, including its molecular formula C8H9N3O4, a molecular weight of 211.17 g·mol−1, a calculated LogP of ~2.45, and a polar surface area (PSA) of 135.16 Ų . It is commercially categorized primarily as a pharmaceutical intermediate , though its research applications extend into materials science and specialized organic synthesis .

Why Generic Substitution of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid (CAS 54002-36-7) is Not Advisable


The substitution of 3,5-diamino-4-methyl-2-nitrobenzoic acid with seemingly similar diamino-nitrobenzoic acid isomers or analogs is not a trivial matter of functional group interchange. The precise regiochemistry of the amino, methyl, and nitro substituents on the benzoic acid core dictates not only fundamental physicochemical parameters like LogP and PSA but also, more critically, the molecule's reactivity profile in downstream chemical transformations. For example, the relative positions of the electron-donating amines and the electron-withdrawing nitro group create a unique electronic landscape that governs selectivity in cyclocondensation reactions and the stability of key intermediates. As the following quantitative comparisons demonstrate, seemingly minor structural variations can lead to profound differences in physical properties and synthetic utility, making direct substitution a high-risk proposition for any established synthetic route or application.

Quantitative Differentiation of 3,5-Diamino-4-methyl-2-nitrobenzoic Acid (CAS 54002-36-7) vs. Closest Analogs


Molecular Size and Lipophilicity: A Quantifiable Differentiation from Demethylated Analogs

3,5-Diamino-4-methyl-2-nitrobenzoic acid exhibits a significantly higher calculated lipophilicity (LogP) compared to a closely related analog lacking the 4-methyl substituent, 3,5-diamino-2-nitrobenzoic acid. This difference is quantifiable via in silico predictions and is a primary determinant for membrane permeability and solubility .

Physicochemical Properties Lipophilicity LogP

Topological Polar Surface Area (TPSA) as a Differentiator for Absorption and Transport

The compound's topological polar surface area (TPSA) of 135.16 Ų distinguishes it from isomers with different substitution patterns, such as 4,5-diamino-2-nitrobenzoic acid, impacting predicted oral bioavailability and blood-brain barrier penetration according to established drug-likeness rules .

Physicochemical Properties Drug-Likeness TPSA

Electronic Environment and Reactivity: Differentiating Through Boiling Point as a Proxy for Intermolecular Forces

The predicted boiling point of 571.8°C at 760 mmHg for 3,5-diamino-4-methyl-2-nitrobenzoic acid provides a quantitative basis for assessing its intermolecular interactions relative to structurally similar, yet distinct, compounds . This property is a direct consequence of its specific substitution pattern influencing molecular dipole and hydrogen bonding capacity.

Thermodynamics Physical Organic Chemistry Purification

Validated Research & Industrial Application Scenarios for 3,5-Diamino-4-methyl-2-nitrobenzoic Acid (CAS 54002-36-7)


Scaffold for Benzimidazole Synthesis via Redox Condensation

The ortho-nitroaniline-like motif present in 3,5-diamino-4-methyl-2-nitrobenzoic acid (with an amino group adjacent to a nitro group) makes it a suitable precursor for synthesizing functionalized benzimidazoles through cobalt- or iron-catalyzed redox condensation with aldehydes. This application leverages the specific regiochemistry of the target compound, which cannot be replicated by isomers lacking the ortho-diamine relationship .

Precursor for N-Transfer Reagents in Diazo Compound Synthesis

The presence of multiple nitrogen-containing functional groups in a specific arrangement qualifies this compound as a precursor for novel N-transfer reagents. These reagents can convert various amino compounds into diazo compounds under mild conditions, a transformation where the electronic and steric profile of the nitrobenzoic acid core is critical for reagent stability and reactivity .

Pharmaceutical Intermediate with a Unique Physicochemical Profile

This compound is explicitly categorized as a pharmaceutical intermediate, and its unique combination of LogP (2.45) and TPSA (135.16 Ų) distinguishes it from other diamino-nitrobenzoic acids . This specific profile may be targeted when designing synthetic routes for drug candidates requiring a particular balance of lipophilicity and polarity for optimal absorption, distribution, metabolism, and excretion (ADME) properties .

Building Block for Advanced Materials and Dyes

The compound's polyfunctional structure serves as a versatile intermediate in materials science for synthesizing specialized polymers and dyes. The presence of both electron-donating (amino) and electron-withdrawing (nitro, carboxyl) groups allows for tailored modifications to enhance properties like thermal stability and colorfastness in the final product .

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